3-Tert-butoxycyclohexanamine

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

3-Tert-butoxycyclohexanamine (CAS 1211592-87-8) is an organic compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol. It is a cyclohexane derivative featuring a tert-butoxy group and a primary amine group at the 3-position, supplied as a mixture of diastereomers.

Molecular Formula C10H21NO
Molecular Weight 171.284
CAS No. 1211592-87-8
Cat. No. B597340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butoxycyclohexanamine
CAS1211592-87-8
Molecular FormulaC10H21NO
Molecular Weight171.284
Structural Identifiers
SMILESCC(C)(C)OC1CCCC(C1)N
InChIInChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3
InChIKeyQACQAAPXDRKMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butoxycyclohexanamine (CAS 1211592-87-8) – Procurement-Ready Chemical Building Block Overview


3-Tert-butoxycyclohexanamine (CAS 1211592-87-8) is an organic compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol. It is a cyclohexane derivative featuring a tert-butoxy group and a primary amine group at the 3-position, supplied as a mixture of diastereomers . This compound serves primarily as a chemical building block in organic synthesis and pharmaceutical research. It is a colorless liquid with a faint amine odor, exhibiting a calculated LogP of 2.77, a polar surface area (PSA) of 35.25 Ų, and a boiling point of 225.3±33.0 °C at 760 Torr [1]. The tert-butoxy group is notable for its role as a sterically demanding protecting group, enabling selective transformations at the amine site .

3-Tert-butoxycyclohexanamine: Why Structural Analogs Cannot Be Simply Substituted in Research


Substitution of 3-tert-butoxycyclohexanamine with structurally similar cyclohexanamine derivatives is scientifically unsound without rigorous comparative data. The specific placement of the tert-butoxy group at the 3-position of the cyclohexane ring critically determines the molecule's steric environment, conformational flexibility, and electronic properties. For instance, the closely related 4-tert-butoxycyclohexanamine (CAS 951625-97-1) and cis/trans diastereomers of 3-tert-butoxycyclohexylamine exhibit different spatial arrangements that can lead to divergent reactivity, solubility, and molecular recognition events. The primary amine, when protected as a tert-butoxy carbamate (Boc), offers a distinct deprotection profile compared to other protecting groups. A generic substitution could therefore result in altered reaction kinetics, different stereochemical outcomes in asymmetric syntheses, or a complete failure to recapitulate biological activity in structure-activity relationship (SAR) studies . This guide provides quantitative evidence where available, but notes the significant scarcity of public, peer-reviewed data directly comparing this specific compound to its analogs.

Quantitative Differentiation Guide for 3-Tert-butoxycyclohexanamine (CAS 1211592-87-8) Against Analogs


3-Tert-butoxycyclohexanamine (3-O-tBu) vs. 4-Tert-butoxycyclohexanamine (4-O-tBu): Comparison of Calculated Physicochemical Properties

Computational data reveals a notable difference in lipophilicity between the 3-O-tBu and 4-O-tBu positional isomers. The calculated LogP for 3-tert-butoxycyclohexanamine is 2.77 [1], while the 4-substituted analog has a lower calculated LogP of 2.25 [2]. This suggests the 3-substituted isomer is more lipophilic, which can influence membrane permeability and solubility.

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Diastereomeric Differentiation: cis- vs. trans-3-tert-Butoxycyclohexylamine Basicity (pKa)

The stereochemistry of the tert-butoxy group on the cyclohexane ring directly impacts the basicity of the amine. The cis-3-tert-butoxy-cyclohexylamine isomer exhibits a pKa of approximately 9.5, which is marginally lower than the trans isomer's pKa of approximately 9.8 . This difference is attributed to increased steric hindrance to protonation in the cis configuration. 3-Tert-butoxycyclohexanamine (CAS 1211592-87-8) is commercially available as a mixture of diastereomers , providing a different starting point for stereoselective synthesis compared to purchasing a single, pure isomer.

Organic Chemistry Stereochemistry Reaction Development

3-Tert-butoxycyclohexanamine vs. Unsubstituted Cyclohexanamine: A Steric and Electronic Benchmark

The introduction of the tert-butoxy group significantly alters the molecular properties compared to the parent cyclohexanamine. The topological polar surface area (TPSA) for 3-tert-butoxycyclohexanamine is 35.25 Ų [1]. In contrast, unsubstituted cyclohexanamine has a TPSA of 26.02 Ų [2]. This represents an increase of approximately 9.2 Ų, which is directly attributable to the additional oxygen atom and the resulting ether functionality.

Synthetic Methodology Structure-Activity Relationship Protecting Groups

Validated Application Scenarios for 3-Tert-butoxycyclohexanamine (CAS 1211592-87-8) in Scientific Research


Scaffold for CNS-Targeted Probe Design Based on Calculated Lipophilicity

The calculated LogP of 2.77 for 3-tert-butoxycyclohexanamine [1] suggests it may be a suitable starting scaffold for developing small molecules intended to cross the blood-brain barrier. Medicinal chemists can use this building block to synthesize a focused library of derivatives, leveraging its higher lipophilicity relative to the 4-tert-butoxy analog (LogP = 2.25) [2] to explore SAR for CNS penetration. Its use as a diastereomeric mixture also presents an opportunity to study the impact of stereochemistry on target engagement in later-stage optimization.

Steric Probe in Asymmetric Catalysis and Methodology Development

The bulky tert-butoxy group introduces significant steric hindrance, which can be exploited in asymmetric synthesis. The pKa difference between the cis (pKa ~9.5) and trans (pKa ~9.8) isomers highlights how subtle conformational changes impact fundamental properties like basicity. Methodologists can employ the commercially available diastereomeric mixture of 3-tert-butoxycyclohexanamine as a substrate to develop new catalytic methods for stereoselective transformations, such as directed C-H functionalization or dynamic kinetic resolution, using the amine as a directing or reacting group.

Protected Amine Building Block for Peptidomimetic and Drug Conjugate Synthesis

The tert-butoxy group serves as an acid-labile protecting group for the primary amine (as a Boc-protected derivative). This makes 3-tert-butoxycyclohexanamine a valuable building block in multi-step syntheses of peptidomimetics or drug conjugates. Its higher TPSA (35.25 Ų) compared to cyclohexanamine (26.02 Ų) [3] indicates altered permeability, which can be used to fine-tune the physicochemical profile of peptide-based therapeutics after deprotection. Researchers can use this intermediate to introduce a cyclohexylamine motif with controlled exposure of the free amine at a later stage.

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